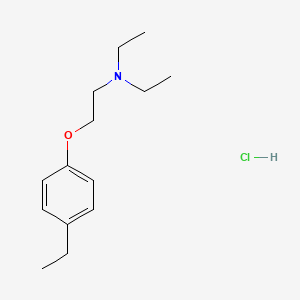
Magnesium;potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium and potassium are essential elements that play crucial roles in various biological and chemical processes. Magnesium is an alkaline earth metal, while potassium is an alkali metal. Both elements are vital for maintaining cellular functions and are commonly found in various compounds used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium and potassium compounds can be synthesized through various chemical reactions. One common method involves the reaction of magnesium oxide with potassium chloride to form magnesium chloride and potassium oxide. Another method includes the reaction of magnesium nitrate with potassium hydroxide to produce magnesium hydroxide and potassium nitrate .
Industrial Production Methods
Industrially, magnesium is often produced through the electrolysis of molten magnesium chloride, which is derived from seawater or magnesite. Potassium is typically produced through the electrolysis of potassium chloride. These processes are efficient and widely used in the production of high-purity magnesium and potassium compounds .
Chemical Reactions Analysis
Types of Reactions
Magnesium and potassium compounds undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Magnesium can react with oxygen to form magnesium oxide, while potassium reacts with oxygen to form potassium oxide.
Substitution Reactions: Magnesium can replace other metals in compounds, such as in the reaction with copper nitrate to form magnesium nitrate and copper.
Double Displacement Reactions: Magnesium nitrate reacts with potassium phosphate to form magnesium phosphate and potassium nitrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, water, acids, and bases. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions include magnesium oxide, potassium oxide, magnesium nitrate, potassium nitrate, and magnesium phosphate .
Scientific Research Applications
Magnesium and potassium compounds have numerous scientific research applications:
Mechanism of Action
Magnesium and potassium exert their effects through various molecular mechanisms:
Comparison with Similar Compounds
Similar Compounds
Calcium: Like magnesium, calcium is an alkaline earth metal and is essential for bone health and muscle function.
Sodium: Similar to potassium, sodium is an alkali metal and plays a crucial role in maintaining fluid balance and nerve function.
Uniqueness
Magnesium is unique in its ability to act as a cofactor for a wide range of enzymes, making it indispensable for numerous biochemical processes. Potassium’s role in maintaining cellular membrane potential and its involvement in muscle and nerve function distinguish it from other alkali metals .
Properties
CAS No. |
65380-44-1 |
|---|---|
Molecular Formula |
KMg |
Molecular Weight |
63.404 g/mol |
IUPAC Name |
magnesium;potassium |
InChI |
InChI=1S/K.Mg |
InChI Key |
SWHAQEYMVUEVNF-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



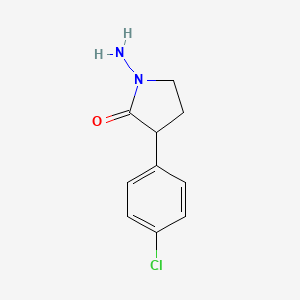
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
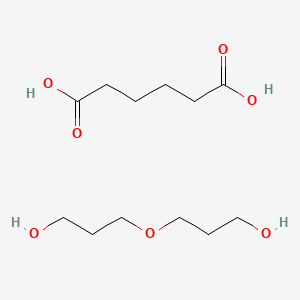
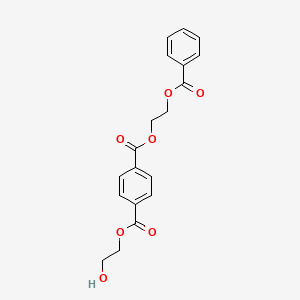

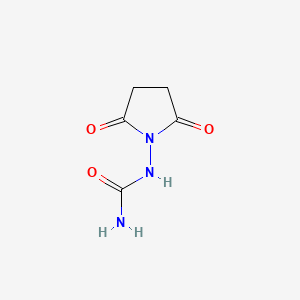
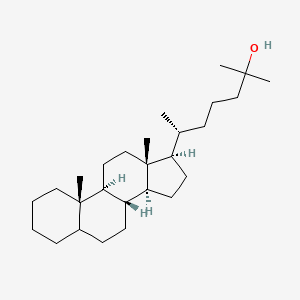
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
arsane](/img/structure/B14494510.png)
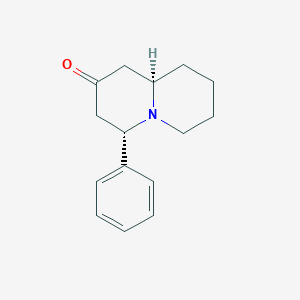
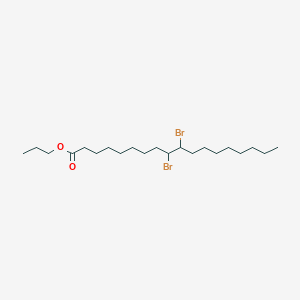
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)
